ThioLox falls under the category of thiophene-based compounds, which are characterized by a five-membered aromatic ring containing sulfur. It is classified as a lipoxygenase inhibitor, specifically targeting 15-LOX-1, and is utilized in biochemical research for its anti-inflammatory effects. The molecular formula for ThioLox is , with a molecular weight of approximately 274.4 g/mol .
The synthesis of ThioLox employs advanced organic chemistry techniques, particularly Substitution Oriented Screening (SOS) and Multi-Component Reactions (MCR). The process typically involves:
While specific industrial methods for ThioLox are not extensively documented, standard organic synthesis techniques are utilized, including solvents like dimethyl sulfoxide and ethanol for solubility and purification purposes.
ThioLox's structure features a thiophene ring substituted with various functional groups that enhance its biological activity. The canonical SMILES representation is CCCCNC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N
, and the InChI key is QWWMJRJCSZMXHZ-UHFFFAOYSA-N
.
ThioLox can undergo several chemical reactions:
ThioLox functions primarily through competitive inhibition of 15-lipoxygenase-1. This mechanism prevents the enzyme from converting arachidonic acid into pro-inflammatory leukotrienes, thereby reducing inflammation and oxidative stress in neuronal cells. The binding interactions involve non-covalent interactions with the active site of the enzyme, which include hydrogen bonds and π-π stacking interactions with amino acid residues such as Glu357 and Gln548 .
ThioLox appears as a solid at room temperature, with specific melting points depending on its structural variants. Its solubility profile indicates higher solubility in organic solvents like dimethyl sulfoxide compared to water.
Key chemical properties include:
ThioLox has several scientific applications:
15-LOX-1 overexpression is a pathological hallmark across acute and chronic neurological conditions. In ischemic stroke models, 15-LOX-1 immunoreactivity increases >3-fold in peri-infarct neurons and endothelial cells within 6-72 hours post-event, correlating with blood-brain barrier (BBB) disruption and vasogenic edema [3] [6]. This enzyme facilitates direct attack on mitochondrial membranes, triggering neuronal energy failure and amplifying the ischemic penumbra. Genetic ablation of 15-LOX-1 reduces cerebral infarct volume by 52-68% in murine middle cerebral artery occlusion (MCAO) models, underscoring its causal role in ischemic damage [7]. Beyond stroke, elevated 15-LOX-1 metabolites occur in cerebrospinal fluid of traumatic brain injury and subarachnoid hemorrhage patients, with 12-HETE levels increasing >4-fold versus controls [3]. In Alzheimer's disease, 15-LOX-1 colocalizes with amyloid-beta plaques and hyperphosphorylated tau, where it promotes BACE1 expression and amyloidogenic processing [9]. The enzyme's inflammatory impact extends via multiple pathways:
Table 1: Neuroinflammatory Markers Modulated by 15-LOX-1 Inhibition in Experimental Stroke [6] [7]
Time Post-Ischemia | Pro-Inflammatory Cytokines | Change with Inhibition | Anti-Inflammatory Cytokines | Change with Inhibition |
---|---|---|---|---|
6 hours | IL-1β, TNF-α | ↓ 60-70% | TGF-β | ↔ |
24 hours | IL-1β, IL-6, TNF-α | ↓ 45-65% | IL-10, TGF-β | ↑ 80-110% |
72 hours | IL-6 | ↓ 40% | IL-10 | ↑ 200% |
The pro-degenerative actions of 15-LOX-1 emanate from its catalysis of stereospecific lipid peroxidation, initiating ferroptotic and apoptotic cascades. The enzyme inserts molecular oxygen into sn-2 esterified polyunsaturated fatty acids in phospholipids, generating membrane-embedded hydroperoxides (e.g., 15-HpETE, 13-HpODE). These reactive species undergo iron-mediated Fenton reactions, producing lipid alkoxyl radicals that propagate peroxidation chains. In neuronal HT-22 cells, 15-LOX-1 activation increases lipid peroxides 3.5-fold within 4 hours, preceding glutathione depletion and cell death [5]. Mitochondria are particularly vulnerable, with cardiolipin peroxidation disrupting electron transport chain complexes and triggering cytochrome c release. ThioLox (10 μM) prevents glutamate-induced mitochondrial superoxide formation by 85%, demonstrating targeted antioxidant effects [2] [5].
The apoptotic machinery engages via multiple 15-LOX-1-mediated pathways:
Notably, 15-LOX-1 metabolites directly modulate transcription factors. 13-HODE activates PPARγ, influencing inflammatory gene expression, while 15-HETE inhibits PPARδ, compromising neuronal metabolic resilience. This enzyme also interfaces with glutamatergic excitotoxicity – its inhibition preserves astrocytic glutamate uptake and prevents NMDA receptor hyperactivation during ischemic insults [5] [7].
Despite compelling therapeutic rationale, developing clinically viable 15-LOX-1 inhibitors faces significant hurdles in potency, selectivity, and CNS accessibility. Cheminformatic analysis of >6,000 reported inhibitors reveals that >95% contain aromatic rings and exhibit high lipophilicity (clogP >5), compromising drug-likeness [1]. These flat, lipophilic scaffolds suffer from poor aqueous solubility (<10 μg/mL), limiting bioavailability and promoting off-target protein binding. Classical inhibitors like PD-146176 (IC₅₀ 3.81 μM) demonstrate limited brain penetration (brain:plasma ratio 0.03) due to P-glycoprotein efflux and plasma protein binding >99% [9]. Antioxidant-type inhibitors (e.g., nordihydroguaiaretic acid) show pleiotropic effects through ROS scavenging rather than specific enzyme inhibition, confounding mechanistic interpretation.
Table 2: Comparative Analysis of 15-LOX-1 Inhibitor Chemotypes [1] [4] [9]
Inhibitor Class | Representative Compound | Potency (IC₅₀ or Ki) | Physicochemical Limitations | BBB Penetration |
---|---|---|---|---|
Indole Derivatives | Eleftheriadis-14d | 90 nM | High molecular weight (MW 487), >5 rotatable bonds | Low |
Pyrrole-Based | 21B10 | 0.8 μM | Excessive lipophilicity (clogP 6.2) | Moderate |
Oxazole-Based | ML351 | 0.3 μM | Low solubility (PBS <5 μM), plasma instability | Moderate |
Thiophene-Based | ThioLox | Ki 3.30 μM | Balanced lipophilicity (logP 3.0), moderate MW (274) | High (predicted) |
ThioLox (C₁₅H₁₈N₂OS; MW 274.38) represents a distinct chemotype with competitive inhibition kinetics (Ki 3.30 μM) [2] [5]. Its tetrahydropyridoindole scaffold incorporates a thioether linkage that coordinates the active site iron without reducing it, preserving catalytic integrity while blocking substrate access. Crucially, ThioLox exhibits calculated logP=3.0, predicting favorable BBB penetration – a key advantage over polar inhibitors like baicalein (logP 1.8; negligible brain exposure) or bulky molecules like PD-146176 (MW 296; brain uptake <0.1%) [5] [9]. Molecular modeling reveals that ThioLox's linear alkyl chain (n-butyl) occupies the hydrophobic substrate channel, while its planar bicyclic system engages π-stacking with Phe353 and Phe574 at the active site entrance. This balanced binding motif achieves selectivity over 5-LOX (>50-fold) and COX enzymes (>100-fold), addressing the off-target limitations of earlier inhibitor generations [5] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1